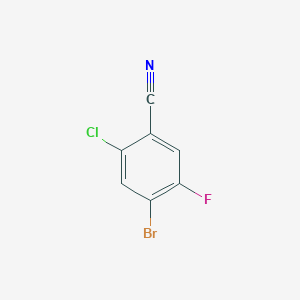

4-Bromo-2-chloro-5-fluorobenzonitrile

Übersicht

Beschreibung

4-Bromo-2-chloro-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H2BrClFN . It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Synthesis Analysis

4-Bromo-2-fluorobenzonitrile can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with sodium cyanide .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-fluorobenzonitrile can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, and Raman spectroscopy can provide valuable information about the compound’s structure .Chemical Reactions Analysis

In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts. Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis

4-Bromo-2-fluorobenzonitrile is a white or off-white crystalline solid with a melting point of 63-67 °C. It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water. The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Wissenschaftliche Forschungsanwendungen

- TADF Dyes Synthesis : 4-Bromo-2-chloro-5-fluorobenzonitrile serves as a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes. These dyes enhance OLED efficiency by harvesting both singlet and triplet excitons, leading to brighter displays and energy savings .

- Antitumor Agents : The ortho positioning of the bromide and nitrile groups in 4-Bromo-2-chloro-5-fluorobenzonitrile facilitates its synthesis into quinazolines. Quinazolines are potential antitumor agents, making this compound valuable in cancer research .

Organic Light-Emitting Diodes (OLEDs) Intermediates

Pharmaceutical Applications

Cobalt Nitrile Hydratase Studies

Wirkmechanismus

Target of Action

It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it can undergo nucleophilic aromatic substitution reactions . The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .

Biochemical Pathways

The compound can participate in various biochemical pathways, including palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryls . This reaction is a key step in many synthetic pathways, leading to the production of complex organic compounds.

Pharmacokinetics

Its molecular weight (182017) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, in the case of Suzuki coupling, the compound contributes to the formation of biaryl structures, which are common motifs in many biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the compound’s reactivity may be influenced by the polarity and pH of the environment .

Safety and Hazards

Zukünftige Richtungen

The future directions of 4-Bromo-2-chloro-5-fluorobenzonitrile research could involve exploring its potential applications in other industries like dyes, pigments, and rubber chemicals. Its high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .

Relevant papers on this topic include those discussing the application of aryloximes as solid-phase ketone linkers and the synthesis of heterocycles . These papers provide valuable insights into the potential applications and synthesis methods of 4-Bromo-2-chloro-5-fluorobenzonitrile.

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVZOLCBNJYMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693216 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126779-33-6 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)

![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)